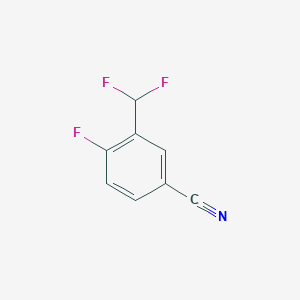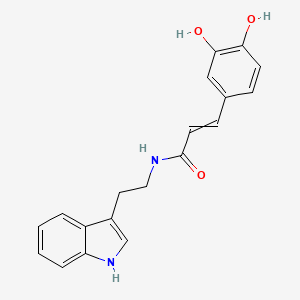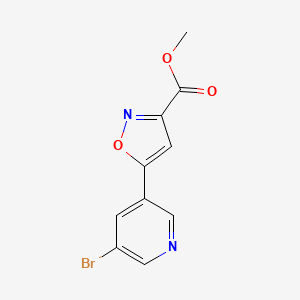
Amino-PEG16-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-PEG16-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an amino group and a t-butyl ester group. The compound is widely used in various fields due to its unique properties, such as increased solubility in aqueous media and reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of t-butyl esters of Nα-protected amino acids typically involves the reaction of protected amino acids with t-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. This method affords t-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .
Industrial Production Methods
Industrial production of Amino-PEG16-t-butyl ester involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the product meets the required specifications for various applications. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) ensures the quality and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Amino-PEG16-t-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol .
Transesterification: The compound can participate in transesterification reactions, where the ester group is exchanged with another alcohol group .
Nucleophilic Substitution: The amino group can react with electrophiles, leading to the formation of new bonds .
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are used as catalysts.
Transesterification: Sodium t-butoxide is commonly used as a nucleophile.
Nucleophilic Substitution: Various electrophiles, such as alkyl halides, can be used.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Transesterification: New ester compounds.
Nucleophilic Substitution: Substituted amines.
Wissenschaftliche Forschungsanwendungen
Amino-PEG16-t-butyl ester is used in a wide range of scientific research applications, including:
Chemistry: As a PEG linker in the synthesis of complex molecules and bioconjugates .
Biology: In the modification of biomolecules to enhance their solubility and stability .
Medicine: In drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents .
Industry: In the production of cosmetics and personal care products due to its hydrophilic properties .
Wirkmechanismus
The mechanism of action of Amino-PEG16-t-butyl ester involves its ability to form stable conjugates with various molecules. The amino group reacts with carboxylic acids and activated NHS esters, forming amide bonds. The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization. This versatility makes it a valuable tool in chemical biology and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amino-PEG6-t-butyl ester: A shorter PEG chain with similar functional groups .
Hydroxy-PEG6-t-butyl ester: Contains a hydroxyl group instead of an amino group .
Amino-PEG4-t-butyl ester: An even shorter PEG chain with similar functional groups .
Uniqueness
Amino-PEG16-t-butyl ester is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications where longer linkers are required, such as in the synthesis of large bioconjugates and drug delivery systems .
Eigenschaften
Molekularformel |
C39H79NO18 |
|---|---|
Molekulargewicht |
850.0 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C39H79NO18/c1-39(2,3)58-38(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-36-37-57-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-40/h4-37,40H2,1-3H3 |
InChI-Schlüssel |
ZEOIDHHTMRDSIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)

![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)

![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)



![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
